1-(Methylamino)cyclopropane-1-carbonitrile

Description

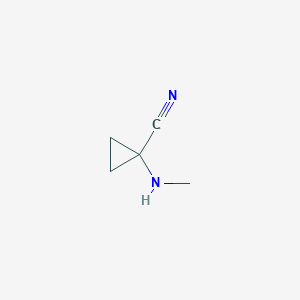

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7-5(4-6)2-3-5/h7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKBHIBTALLJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methylamino Cyclopropane 1 Carbonitrile and Its Structural Congeners

Direct Synthetic Routes to 1-(Methylamino)cyclopropane-1-carbonitrile

Direct synthetic routes to this compound are contingent on the strategic formation of the cyclopropane (B1198618) ring and the precise introduction of both the methylamino and nitrile functionalities. This typically involves a multi-step process where the construction of the three-membered ring is a key challenge due to its inherent ring strain.

Strategies for Cyclopropane Ring Formation

The formation of the cyclopropane ring is a pivotal step in the synthesis of the target molecule and its analogs. Various methods have been developed, each with distinct mechanisms and suitability for different substrates. These strategies generally involve the reaction of an alkene with a carbene or carbenoid equivalent, or the intramolecular cyclization of a suitably functionalized acyclic precursor.

Carbenoid-based cyclopropanation is a classic and widely used method for converting alkenes into cyclopropanes. The Simmons-Smith reaction and its modifications are cornerstone protocols in this category.

The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). This carbenoid reacts with an alkene in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. The reaction proceeds through a "butterfly-shaped" transition state where the methylene (B1212753) group is delivered to one face of the double bond.

A significant modification, known as the Furukawa protocol , utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. This modification often increases the reactivity and is particularly effective for unfunctionalized achiral alkenes. The classic Simmons-Smith reaction is most efficient with electron-rich alkenes. Its reactivity with electron-deficient alkenes, such as those that would be precursors to cyclopropanecarbonitriles, is often poor due to the electrophilic nature of the zinc carbenoid intermediate. To address this limitation, further modifications have been developed. The Shi modification, for instance, uses a more nucleophilic zinc carbenoid formed from diethylzinc, trifluoroacetic acid, and diiodomethane, which allows for the cyclopropanation of electron-deficient alkenes.

| Protocol | Reagents | Key Features | Applicability to Precursors |

| Simmons-Smith | CH₂I₂, Zn-Cu | Stereospecific, concerted mechanism. | Best for electron-rich alkenes; less effective for electron-deficient precursors like α,β-unsaturated nitriles. |

| Furukawa | CH₂I₂, Et₂Zn | Increased reactivity over classic Simmons-Smith. | Good for unfunctionalized alkenes; similar limitations with electron-deficient substrates. |

| Shi Modification | CH₂I₂, Et₂Zn, CF₃COOH | Generates a more nucleophilic carbenoid. | Enables cyclopropanation of electron-deficient alkenes. |

Intramolecular cyclization offers a powerful alternative for constructing cyclopropane rings, particularly for synthesizing highly substituted derivatives. These methods involve an acyclic precursor containing a nucleophilic center and a leaving group in a 1,3-relationship. Treatment with a base generates a carbanion that undergoes an intramolecular Sₙ2 reaction to displace the leaving group and form the three-membered ring.

A prominent example of this strategy is the Michael-Initiated Ring Closure (MIRC) reaction. This tandem process begins with the conjugate addition of a nucleophile to an electrophilic alkene (Michael addition), creating an enolate intermediate. This intermediate then undergoes an intramolecular cyclization to form the cyclopropane ring. This approach is highly effective for the synthesis of dinitrile-substituted cyclopropanes from precursors like 2-arylacetonitriles and α-bromoennitriles.

Another route involves the bis-alkylation of an activated methylene compound, such as a glycine-derived imine, with a 1,2-dihaloethane. This method has been successfully used to prepare 1-aminocyclopropane-1-carboxylic acid (ACC), a close structural congener of the target molecule. Similarly, the reaction of nitroacetate (B1208598) with 1,2-dihaloethane can initiate an alkylated cyclization to form a nitro-substituted cyclopropane ring, which can be subsequently converted to the amino group.

| Method | General Precursor | Mechanism | Key Advantage |

| Michael-Initiated Ring Closure (MIRC) | α,β-Unsaturated system and a nucleophile | Tandem Michael addition and intramolecular Sₙ2 cyclization. | Efficient for creating highly substituted, electron-deficient cyclopropanes. |

| Bis-Alkylation | Activated methylene compound + 1,2-dihaloethane | Base-mediated double alkylation followed by cyclization. | Provides access to 1-amino-1-substituted cyclopropanes. |

Atom Transfer Radical Addition (ATRA) provides a modern and versatile pathway to cyclopropanes under mild conditions. This methodology can be designed as a one-pot, two-step sequence involving a radical addition followed by an ionic intramolecular substitution (1,3-elimination).

In a typical protocol, an ATRA reaction of a reagent like iodomethylboronic ester (ICH₂Bpin) is initiated across a terminal alkene. This addition is controlled by steric and polar effects, favoring the less hindered position. The resulting γ-iodoalkylboronate intermediate is then treated with a reagent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to induce a 1,3-elimination, thereby forming the cyclopropane ring. This method is noted for its excellent functional group compatibility and high selectivity for unactivated terminal alkenes over internal or electron-deficient ones. Copper-catalyzed ATRA has also emerged as a powerful tool for forming carbon-carbon bonds from alkyl halides and alkenes, including highly active ones like acrylonitrile (B1666552), which is a relevant precursor for cyclopropanecarbonitriles.

Introduction and Chemical Transformation of Amine and Nitrile Functional Groups

Aminomethylation is a key method for introducing an aminomethyl group into a molecule. The Mannich reaction is a classic example, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. Organocatalytic versions of the Mannich reaction have been developed to achieve high enantioselectivity.

For a compound like this compound, the methylamino group could potentially be installed via several routes. One approach involves the direct N-methylation of a precursor like 1-aminocyclopropane-1-carbonitrile. Alternatively, a reductive amination reaction between 1-oxocyclopropane-1-carbonitrile and methylamine (B109427) could form the desired product. Another strategy is to utilize a pre-functionalized building block that already contains the methylamino group and incorporate it into the cyclopropane-forming reaction.

Nitrile Group Formation and Interconversion Strategies

The introduction of a nitrile group onto a cyclopropane ring is a key step in the synthesis of this compound and its congeners. This can be achieved through various methods, including direct cyclopropanation with nitrile-containing reagents or the conversion of other functional groups into a nitrile.

One prominent strategy involves the Michael-initiated ring closure (MIRC) reaction. This method provides an efficient, base-promoted synthesis of nitrile-substituted cyclopropanes from readily available starting materials like 2-arylacetonitriles and α-bromoennitriles under mild, transition-metal-free conditions. acs.orgnih.gov The reaction proceeds through a tandem Michael-type addition followed by an intramolecular cyclization, offering good functional group tolerance. acs.orgnih.gov

Transition-metal-catalyzed reactions also play a significant role. For instance, the cyclopropanation of alkenes with diazoacetonitrile, often catalyzed by rhodium or copper complexes, offers a direct route to cyclopropane-1-carbonitriles. rochester.edu More recently, palladium-catalyzed α-arylation of cyclopropyl (B3062369) nitriles has been developed, allowing for the one-step formation of 1-aryl-1-cyanocyclopropanes from aryl bromides. acs.org

Furthermore, the interconversion of functional groups provides alternative pathways to the nitrile moiety. Carboxylic acids or their derivatives on a cyclopropane ring can be converted to nitriles. nih.govresearchgate.net This can be achieved through a multi-step chemoenzymatic cascade involving the reduction of a carboxylic acid to an aldehyde, in situ oxime formation, and subsequent enzymatic dehydration to the nitrile. nih.gov Another approach involves the palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids, which could be adapted for cyclopropyl carboxylic acids.

The versatility of the cyano group makes it a valuable synthetic handle for further transformations. rochester.edu It can be introduced early in the synthetic sequence or formed from a precursor functional group already present on the cyclopropane ring.

Synthetic Approaches to Related Cyclopropane-1-carbonitrile Derivatives

The synthesis of the core cyclopropane-1-carbonitrile structure can be approached in several ways, each offering distinct advantages in terms of substrate scope and stereocontrol. These methods lay the foundation for the subsequent introduction of the methylamino group.

Decarboxylation reactions provide a powerful tool for the synthesis of substituted cyclopropanes. A notable example is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. researchgate.net This method allows for the synthesis of functionalized cyclopropanes from aliphatic carboxylic acids and electron-deficient alkenes. researchgate.net The reaction proceeds under mild conditions and exhibits excellent functional group tolerance. researchgate.net While not directly producing a nitrile, this strategy can be employed to construct the cyclopropane ring, with the nitrile group being introduced subsequently.

A more direct route involves the selective decarboxylation of 1-cyanocyclopropane-1-carboxylates. This method allows for the efficient preparation of 2,3-disubstituted cyclopropane-1-carbonitriles. The starting dicarboxylated cyclopropanes can be synthesized via the cyclization of appropriately substituted alkenes.

Historically, the synthesis of cyclopropanecarboxylic acid itself has been achieved through methods that could be adapted to produce nitrile derivatives. nih.govnih.gov For instance, the treatment of γ-chlorobutyronitrile with a strong base leads to cyclopropyl cyanide, which can then be hydrolyzed to the carboxylic acid. nih.gov Reversing this logic, one could envision a route starting from a suitable cyclopropanecarboxylic acid precursor that is then converted to the nitrile. The decarboxylation of α,β-unsaturated acids is generally more challenging, but specific methods have been developed that could be applicable to cyclopropane systems. wpmucdn.com

| Starting Material | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Aliphatic Carboxylic Acids and Chloroalkyl Alkenes | Photoredox catalyst, visible light | Functionalized Cyclopropanes | Mild conditions, broad functional group tolerance. researchgate.net |

| 1-Cyanocyclopropane-1-carboxylates | Thermal or metal-catalyzed decarboxylation | 2,3-Disubstituted Cyclopropane-1-carbonitriles | Selective removal of the carboxyl group. |

| γ-Chlorobutyronitrile | NaOH, heat | Cyclopropyl Cyanide | Classic synthesis of the cyclopropane core. nih.gov |

Once the cyclopropane-1-carbonitrile core is established, further functionalization can be achieved through alkylation. The α-position to the nitrile group on the cyclopropane ring can be deprotonated using a suitable base to form a carbanion, which can then be reacted with an electrophile. However, the high pKa of the α-proton and the steric hindrance of the cyclopropane ring can make this approach challenging.

A more common strategy involves the introduction of functional groups during the cyclopropanation step. For example, the use of substituted alkenes in reactions with diazoacetonitrile allows for the direct synthesis of functionalized cyclopropane-1-carbonitriles. rochester.edu

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the functionalization of cyclopropane rings. For instance, the arylation of cyclopropylamines can be achieved using palladium catalysts, providing access to N-arylcyclopropylamines. nih.gov While this example focuses on the amine functionality, similar strategies could be envisioned for the direct functionalization of the cyclopropane core.

Organometallic reagents are invaluable in the synthesis of complex molecules, and their application in cyclopropane chemistry is no exception. Trimethylsilylcyclopropane-1-carbonitrile serves as a versatile synthetic intermediate. The trimethylsilyl (B98337) group can act as a handle for further transformations or as a protecting group. For instance, the silicon atom can direct metallation to the adjacent carbon, allowing for the introduction of various electrophiles.

The synthesis of cyclopropyl arenes can be achieved through the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide, often mediated by the addition of zinc halides. organic-chemistry.org This methodology provides an efficient route to substituted cyclopropanes that could be further elaborated to include the desired nitrile and amino functionalities.

Ketone zinc/copper homoenolates have been utilized as electrophiles in the synthesis of 1- and 1,2-substituted cyclopropylamines, highlighting the utility of organometallic intermediates in constructing these strained ring systems. nih.gov

Methodologies for Substituted Cyclopropane-1-carbonitriles.

Chemo- and Stereoselective Synthesis of this compound and its Analogues

The synthesis of this compound presents challenges in terms of chemoselectivity, particularly during the introduction of the methylamino group in the presence of the nitrile. Reductive amination of a hypothetical 1-oxocyclopropane-1-carbonitrile with methylamine would be a direct approach, but the stability of such a precursor could be a concern. nih.govnih.govderpharmachemica.com

A more plausible route involves the N-methylation of a pre-existing amino group. The synthesis could start from 1-aminocyclopropane-1-carbonitrile, which is commercially available as its hydrochloride salt. The selective mono-N-methylation of this primary amine would yield the target compound. Various methods for N-methylation of amines are known, including the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a base. nih.gov Care must be taken to control the reaction conditions to avoid over-alkylation to the quaternary ammonium (B1175870) salt.

Stereoselective synthesis is crucial when dealing with substituted cyclopropanes that can exist as stereoisomers. Asymmetric cyclopropanation reactions, often employing chiral catalysts, can provide enantiomerically enriched cyclopropane derivatives. rochester.edu For instance, myoglobin-mediated carbene transfer catalysis has been used for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes. rochester.edu

The ring-opening of activated aziridines with nucleophiles is another strategy to access functionalized cyclopropylamines with stereocontrol. researchgate.netsemanticscholar.orgnih.govmdpi.comnih.gov This approach can lead to the formation of vicinal amino alcohols or diamines, which could then be further manipulated to install the nitrile and methylamino groups at the same carbon.

| Synthetic Approach | Key Precursor | Potential Reagents | Challenges |

|---|---|---|---|

| N-Methylation | 1-Aminocyclopropane-1-carbonitrile | Methyl iodide, Dimethyl sulfate | Controlling the degree of alkylation. |

| Reductive Amination | 1-Oxocyclopropane-1-carbonitrile | Methylamine, NaBH3CN | Stability of the keto-nitrile precursor. nih.gov |

| Asymmetric Cyclopropanation | Alkene and Diazoacetonitrile | Chiral Rhodium or Copper catalysts, Biocatalysts | Achieving high enantioselectivity. rochester.edu |

| Aziridine Ring-Opening | Substituted Aziridine | Cyanide nucleophile | Multi-step synthesis, regioselectivity. mdpi.comnih.gov |

Diastereoselective and Enantioselective Methodologies for Cyclopropane Formation

The creation of stereochemically defined cyclopropanes is a critical challenge in organic synthesis. For molecules such as this compound, control over the relative and absolute stereochemistry is paramount for elucidating structure-activity relationships and ensuring target specificity in pharmaceutical applications.

Recent advancements have demonstrated the utility of biocatalysis in achieving high levels of stereoselectivity in cyclopropanation reactions. One notable approach involves the use of engineered myoglobin (B1173299) catalysts for the synthesis of nitrile-substituted cyclopropanes. These biocatalytic systems can mediate carbene transfer from in situ generated diazoacetonitrile to a variety of olefin substrates with exceptional diastereo- and enantioselectivity. psu.edurochester.edu While this method has not been specifically reported for the synthesis of this compound, the high efficiency and selectivity for forming cyano-substituted cyclopropanes suggest its potential applicability. The enzymatic pocket of the engineered myoglobin provides a chiral environment that dictates the trajectory of the carbene addition to the alkene, leading to the formation of a single predominant stereoisomer. For instance, the cyclopropanation of styrene (B11656) derivatives using an engineered myoglobin variant, Mb(H64V,V68A), has been shown to produce the corresponding cyclopropane with up to 99.9% diastereomeric excess (de) and enantiomeric excess (ee). psu.edu

Another powerful strategy for stereoselective cyclopropane synthesis is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The stereoselectivity of the MIRC reaction can be controlled through the use of chiral auxiliaries, chiral catalysts, or by substrate control. While direct application to this compound is not documented, the MIRC approach offers a versatile platform for the synthesis of highly functionalized cyclopropanes.

The table below summarizes the stereoselectivity achieved in the myoglobin-catalyzed cyclopropanation of various olefins, highlighting the potential of this methodology for generating chiral cyclopropane building blocks.

| Olefin Substrate | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| p-chloro-styrene | >99% | >99% |

| Styrene | >99% | >99% |

| 4-methoxystyrene | >99% | >99% |

| 4-(trifluoromethyl)styrene | >99% | 98% |

Data synthesized from research on myoglobin-catalyzed cyclopropanations. psu.edu

Control of Cyclopropane Ring Configuration and Stereochemical Outcomes

The spatial arrangement of substituents on a cyclopropane ring significantly influences its biological activity. Therefore, precise control over the configuration of the cyclopropane is a key consideration in synthetic design. The stereochemical outcome of a cyclopropanation reaction is determined by the mechanism of the reaction and the nature of the reactants and catalysts involved.

In transition metal-catalyzed cyclopropanations, the geometry of the alkene is often transferred to the cyclopropane product. For example, the reaction of a cis-alkene will predominantly yield a cis-disubstituted cyclopropane, while a trans-alkene will give the trans-product. The facial selectivity of the carbene addition, which determines the absolute stereochemistry of the product, can be controlled by using chiral ligands on the metal catalyst. unl.pt Samarium-based reagents have also been shown to be effective in promoting highly stereoselective cyclopropanations. nih.gov

For the synthesis of geminally substituted cyclopropanes like this compound, a potential strategy involves the modification of a cyclopropanone (B1606653) precursor. A Strecker-type synthesis on cyclopropanone or a related imine could theoretically install the amino and nitrile groups. masterorganicchemistry.comnrochemistry.comorganic-chemistry.orgwikipedia.orgmedschoolcoach.commdpi.com The stereochemical control in such a reaction would depend on the facial selectivity of the cyanide addition to the imine intermediate. The use of a chiral amine or a chiral catalyst could potentially induce asymmetry in this step.

The choice of base and reaction conditions can also play a crucial role in determining the diastereoselectivity of cyclopropanation reactions. For instance, in reactions involving chiral telluronium ylides, the choice between lithium tetramethylpiperidide (LiTMP) with hexamethylphosphoramide (B148902) (HMPA) and lithium diisopropylamide (LDA) with lithium bromide (LiBr) can lead to the selective formation of different diastereomers of vinylcyclopropanes. namiki-s.co.jp

The following table illustrates the influence of the catalyst on the stereochemical outcome of a representative cyclopropanation reaction.

| Catalyst System | Diastereomer Ratio (trans:cis) | Enantiomeric Excess (ee) of trans-isomer |

| Rh₂(OAc)₄ | 85:15 | N/A (achiral) |

| Cu(acac)₂ | 70:30 | N/A (achiral) |

| Chiral Rhodium Catalyst | 90:10 | up to 95% |

| Engineered Myoglobin | >99:1 | >99% |

Illustrative data based on typical outcomes in transition metal-catalyzed and biocatalytic cyclopropanations.

Process Development and Scalability Considerations for Synthetic Protocols

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. For the synthesis of a pharmaceutical intermediate like this compound, factors such as cost of goods, safety, environmental impact, and robustness of the process are of utmost importance.

Biocatalytic methods, such as the myoglobin-catalyzed cyclopropanation mentioned earlier, are increasingly being considered for industrial applications due to their high selectivity, mild reaction conditions, and reduced environmental footprint. rochester.edunih.gov The use of whole-cell systems can eliminate the need for costly enzyme purification. Furthermore, the development of continuous flow processes can enhance the productivity and safety of reactions involving hazardous reagents like diazo compounds. google.com The scalability of these biocatalytic processes has been demonstrated, with some reactions being performed on a multigram scale. nih.gov

Cobalt-catalyzed cyclopropanation has also been shown to be a scalable method for the production of cyclopropane-containing building blocks. nih.gov These reactions can often be performed using less expensive catalysts compared to noble metals like rhodium or palladium, making them more economically viable for large-scale synthesis. The development of a divergent synthetic strategy from a common cyclopropane precursor allows for the efficient production of a library of related compounds for drug discovery efforts. nih.gov

Key considerations for the process development and scalability of a synthesis for this compound would include:

Starting Material Availability and Cost: The accessibility and price of the initial reactants are critical for a cost-effective process.

Reaction Efficiency and Yield: High-yielding steps are essential to maximize throughput and minimize waste.

Safety of Reagents and Intermediates: The handling of potentially explosive or toxic reagents, such as diazo compounds or cyanides, requires stringent safety protocols, especially on a large scale. google.com

Waste Management: The environmental impact of the process must be considered, with a focus on minimizing and safely disposing of waste streams.

The table below outlines some key parameters that are evaluated during the process development of a chemical synthesis.

| Parameter | Laboratory Scale | Pilot Plant Scale | Manufacturing Scale |

| Batch Size | mg to g | kg | >100 kg |

| Key Focus | Proof of Concept, Route Scouting | Process Optimization, Safety Assessment | Cost Reduction, Process Robustness |

| Equipment | Standard Glassware | Glass-lined Reactors | Large-scale Stainless Steel Reactors |

| Purity Requirements | Characterization | Conformance to Specification | Strict Quality Control |

This structured approach to process development is crucial for the successful and economical production of complex molecules like this compound for pharmaceutical applications. namiki-s.co.jp

Reactivity and Reaction Mechanisms of 1 Methylamino Cyclopropane 1 Carbonitrile and Its Analogues

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids and amines. researchgate.net

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Further heating in the presence of acid and water hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com Subsequent protonation by water forms the imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org This method has been documented for the synthesis of 1-aminocyclopropane-1-carboxylic acid from its nitrile precursor using sodium or potassium hydroxide. google.commdpi.org

The general mechanism for nitrile hydrolysis is summarized in the table below.

| Step | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

| 1 | Protonation of the nitrile nitrogen. | Nucleophilic attack of OH⁻ on the nitrile carbon. |

| 2 | Nucleophilic attack of water on the nitrile carbon. | Protonation of the nitrogen intermediate by water. |

| 3 | Deprotonation to form an imidic acid. | Tautomerization to an amide intermediate. |

| 4 | Tautomerization of the imidic acid to an amide. | Hydrolysis of the amide to a carboxylate salt. |

| 5 | Hydrolysis of the amide to a carboxylic acid. | Acidification to form the free carboxylic acid. |

The carbon-nitrogen triple bond of the nitrile group can undergo reduction to form a primary amine. This transformation is a common method for synthesizing amines. libretexts.org

Reduction to Amines: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of nitriles. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. An initial addition forms an imine anion, which then accepts a second hydride to form a dianion. libretexts.org Subsequent quenching with water yields the primary amine. libretexts.org Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) is another effective method for reducing nitriles to primary amines. libretexts.org

Other Transformations: Nitriles can also be converted into ketones or aldehydes. The reaction of a nitrile with a Grignard reagent or an organolithium reagent, followed by aqueous workup, yields a ketone. libretexts.org The reaction proceeds via the formation of an intermediate imine salt, which is hydrolyzed to the ketone. libretexts.org For the synthesis of aldehydes, a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) is used at low temperatures. This reagent delivers a single hydride to the nitrile, forming an imine intermediate that is hydrolyzed to the aldehyde upon workup. libretexts.org

The following table summarizes key transformations of the nitrile group.

| Reagent(s) | Product |

| H₃O⁺, heat | Carboxylic Acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid |

| 1. LiAlH₄; 2. H₂O | Primary Amine |

| H₂, Metal Catalyst (Pd, Pt, or Ni) | Primary Amine |

| 1. Grignard Reagent (R-MgX); 2. H₃O⁺ | Ketone |

| 1. DIBAL-H, -78 °C; 2. H₂O | Aldehyde |

Nucleophilic Additions to the Nitrile Group.

The nitrile functionality in 1-(methylamino)cyclopropane-1-carbonitrile is a key site for reactivity, characterized by its electrophilic carbon atom. This electrophilicity arises from the polarization of the carbon-nitrogen triple bond, making the carbon susceptible to attack by nucleophiles. A variety of nucleophilic addition reactions can transform the nitrile group into other important functional groups.

One of the most fundamental reactions is the hydrolysis of the nitrile to a carboxylic acid. This transformation can proceed under either acidic or basic conditions and typically occurs via an intermediate amide. epfl.chresearchgate.net In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water. epfl.chresearchgate.net Subsequent tautomerization of the resulting imidic acid intermediate yields an amide, which can then undergo further hydrolysis to the corresponding carboxylic acid, releasing ammonia. epfl.ch Conversely, under basic conditions, a strong nucleophile such as a hydroxide ion directly attacks the nitrile carbon. epfl.ch The resulting imine anion is then protonated by water to form the imidic acid, which tautomerizes to the amide. researchgate.net Further hydrolysis of the amide under basic conditions yields a carboxylate salt. researchgate.net

The nitrile group can also be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. researchgate.netacsgcipr.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. Two successive additions of hydride lead to a dianion intermediate, which upon aqueous workup, is protonated to furnish the primary amine. researchgate.net Milder reducing agents can lead to the formation of an imine. acsgcipr.org

Furthermore, the addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group provides a route to ketones. The organometallic reagent acts as a carbon nucleophile, attacking the electrophilic nitrile carbon to form an intermediate imine anion. This intermediate is stable to further nucleophilic attack. Subsequent hydrolysis during aqueous workup converts the imine anion into a ketone. epfl.ch

It is important to note that while the hydrolysis of α-aminonitriles is a key step in the Strecker synthesis of amino acids, these molecules can also react with other nucleophiles that are stronger than water. researchgate.netwikipedia.org For instance, aminothiols have been shown to react with α-aminonitriles to form thiazolines, which can then be hydrolyzed to dipeptides. wikipedia.org This highlights the competition between different nucleophiles for the electrophilic nitrile carbon in α-aminonitriles.

The following table summarizes the outcomes of various nucleophilic additions to the nitrile group of a generic α-aminonitrile, which are applicable to this compound.

| Reagent | Intermediate | Final Product |

| H₃O⁺ (acidic hydrolysis) | Amide | Carboxylic Acid |

| OH⁻, H₂O (basic hydrolysis) | Amide | Carboxylate |

| 1. LiAlH₄, 2. H₂O (reduction) | Dianion | Primary Amine |

| 1. R-MgBr, 2. H₃O⁺ (organometallic addition) | Imine anion | Ketone |

Reactions at the Amine Functionality.

Nucleophilic Reactivity of the Methylamino Group.nih.gov

The methylamino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. nih.gov This nucleophilicity allows the amine to participate in a variety of chemical transformations by attacking electron-deficient centers. The reactivity of this secondary amine is influenced by both electronic and steric factors. Generally, secondary amines are considered to be strong nucleophiles, often more so than primary amines due to the electron-donating effect of the additional alkyl group. quora.com

The nucleophilic character of the methylamino group is central to its role in reactions such as alkylation, where it can attack an alkyl halide to form a tertiary amine. This reaction proceeds via an SN2 mechanism, where the amine's lone pair displaces a halide leaving group. nih.gov However, such reactions can be prone to overalkylation, leading to the formation of quaternary ammonium salts. nih.gov The specific reactivity in the context of the cyclopropane (B1198618) ring will also be influenced by the steric hindrance imposed by the neighboring groups.

The basicity of the methylamino group is intrinsically linked to its nucleophilicity. Amines are weak bases, and the methylamino group can accept a proton to form a methylammonium (B1206745) ion. The position of this equilibrium is dependent on the pKa of the amine and the reaction conditions. This basicity can play a role in base-catalyzed reactions or in acid-base equilibria within a reaction mixture.

Acylation and Other Amine Functionalizations.nih.gov

2 RNHCH₃ + R'COCl → R-N(CH₃)COR' + RNH₂CH₃⁺Cl⁻

Similarly, reaction with an acid anhydride (B1165640) yields the N-acylated amide and a carboxylate salt of the amine. nih.gov These acylation reactions are a common strategy for protecting the amine functionality during multi-step syntheses or for introducing specific acyl groups to modify the molecule's properties.

The possibility of using N-acylated amines in Strecker-type syntheses has been explored. rochester.edu This suggests that the amine functionality can be functionalized prior to the formation of the α-aminonitrile. However, the reduced nucleophilicity of the acylated amine can make the subsequent condensation to form the N-acylimine intermediate more challenging. rochester.edu

Other functionalizations of the methylamino group are also possible. For example, reaction with sulfonyl chlorides would yield a sulfonamide. These derivatizations allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse analogues of this compound for various applications.

Advanced Mechanistic Investigations.

Transition Metal-Catalyzed Carbene Transfer Reactions and Cyclopropanation.oaepublish.com

Transition metal-catalyzed carbene transfer reactions are a cornerstone of modern organic synthesis for the construction of cyclopropane rings. nih.gov These reactions typically involve the decomposition of a carbene precursor, such as a diazo compound, in the presence of a transition metal catalyst (e.g., complexes of Rh, Ru, Cu, Fe). acsgcipr.org The metal catalyst forms a metal carbenoid intermediate, which is a more stable and selective carbene transfer agent than the free carbene. acsgcipr.org This metal carbenoid then reacts with an alkene in a cyclopropanation reaction. nih.gov

While there is no direct literature on the participation of this compound as a substrate in further cyclopropanation, the principles of these reactions are relevant to its synthesis and potential transformations. The cyclopropane ring itself is a product of such a reaction. The mechanism of carbene transfer to an alkene to form a cyclopropane can be complex and is the subject of ongoing study. It is generally accepted that the reaction proceeds via a metal-carbene (or carbenoid) species. acsgcipr.org The transfer of the carbene moiety to the alkene can be either concerted or stepwise. rochester.edu

In the context of aminocyclopropanes, the amino group can influence the reactivity and stereoselectivity of subsequent reactions. For example, copper-catalyzed intramolecular cyclopropanation has been used in the synthesis of complex molecules containing aminocyclopropane moieties. epfl.ch The reactivity of donor-acceptor cyclopropanes, which possess both an electron-donating group (like an amine) and an electron-withdrawing group, has been explored, leading to various ring-opening and annulation reactions.

Recent advancements have also focused on the development of catalytic radical approaches for selective carbene transfers, particularly using cobalt(II)-based metalloradical catalysis. wiley.com These methods operate through single-electron stepwise radical pathways, offering a different reactivity profile compared to traditional two-electron processes. nih.gov

Concerted versus Stepwise Mechanisms in Cyclization Processes.rsc.org

The distinction between concerted and stepwise mechanisms is a fundamental aspect of understanding reaction pathways in organic chemistry, including cyclization processes. psiberg.com A concerted reaction occurs in a single step, where all bond-breaking and bond-forming events happen simultaneously, proceeding through a single transition state without the formation of any intermediates. quora.compsiberg.com In contrast, a stepwise reaction involves two or more elementary steps, characterized by the formation of one or more reactive intermediates and proceeding through multiple transition states. quora.compsiberg.com

The formation of the cyclopropane ring in molecules like this compound can, in principle, occur through various cyclization pathways. For instance, intramolecular nucleophilic substitution, a common method for forming three-membered rings, can be considered. In such a reaction, a nucleophile within a molecule attacks an electrophilic carbon, displacing a leaving group to close the ring. Whether this proceeds in a concerted (SN2-like) or stepwise (involving a carbocation or carbanion intermediate) fashion depends on the substrate, reaction conditions, and the nature of the nucleophile and leaving group.

In the context of transition metal-catalyzed cyclopropanation, the mechanism of carbene transfer to an alkene is often debated as being either concerted or stepwise. A concerted mechanism would involve the simultaneous formation of both new carbon-carbon bonds between the carbene and the alkene. A stepwise mechanism would involve the formation of one bond first, leading to a diradical or zwitterionic intermediate, which then undergoes ring closure. researchgate.net The stereospecificity of many cyclopropanation reactions is often cited as evidence for a concerted or very short-lived intermediate pathway. wikipedia.org

Computational studies and experimental evidence, such as kinetic isotope effects, are often employed to distinguish between these mechanistic possibilities. nih.gov For example, DFT calculations have been used to investigate the cycloaddition reactions of donor-acceptor cyclopropanes, shedding light on whether they proceed through concerted or stepwise pathways. The energy profile of the reaction, including the relative energies of transition states and potential intermediates, is crucial in determining the operative mechanism.

Radical Chemistry and Redox Transformations Involving the Compound

The reactivity of this compound and its analogues in radical and redox reactions is significantly influenced by the inherent strain of the cyclopropane ring and the electronic properties of the amino and cyano substituents. These features facilitate a range of chemical transformations initiated by single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates.

The radical chemistry of cyclopropylamines, a class of compounds analogous to this compound, has been a subject of detailed investigation, particularly in the context of photoredox catalysis. acs.orgacs.org Under visible-light irradiation and in the presence of a suitable photocatalyst, N-substituted cyclopropylamines can undergo oxidation to generate a nitrogen-centered radical cation. acs.org This initiation is a key step that unlocks the subsequent reactivity of the molecule.

A characteristic reaction of these radical cations is the rapid, strain-induced ring opening of the cyclopropane moiety. acs.org This process is driven by the release of the significant ring strain (approximately 27 kcal/mol) inherent in the three-membered ring. The ring opening results in the formation of a distonic radical cation, where the positive charge remains on the nitrogen atom and the radical is located on a terminal carbon atom. This intermediate is a versatile species that can participate in a variety of intermolecular reactions.

For instance, in the presence of electron-deficient olefins, this carbon-centered radical can undergo addition, leading to the formation of a new carbon-carbon bond. acs.orgacs.org Subsequent reduction of the resulting radical intermediate and cyclization yields substituted cyclopentanes. acs.org This [3+2] cycloaddition strategy provides a powerful method for the construction of five-membered rings. acs.org The reaction conditions for these transformations are typically mild, utilizing organic photocatalysts and visible light at ambient temperatures. acs.org

The table below summarizes representative conditions and outcomes for the photoredox-catalyzed reactions of N-aryl cyclopropylamine (B47189) analogues.

| N-Cyclopropylamine Analogue | Olefin Partner | Photocatalyst | Solvent | Product | Diastereoselectivity (trans:cis) | Reference |

| N-Tosylcyclopropylamine | Ethyl acrylate | 4CzIPN | Dichloromethane | trans-Cyclopentane | >20:1 | acs.org |

| N-Phenylcyclopropylamine | Styrene (B11656) | Not specified | Not specified | Substituted cyclopentylamine | Low | acs.org |

| N-Aryl cyclopropylamines | Electron-rich olefins | DPZ | Not specified | Enantioenriched cyclopentylamines | High | rsc.org |

The redox transformations of compounds containing amine and nitrile functionalities have also been explored, particularly through electrochemical methods. The electrochemical oxidation of primary amines to nitriles is a known transformation that proceeds through a dehydrogenation pathway. nih.govnanoge.org While specific electrochemical data for this compound is not extensively documented, the general principles of amine oxidation can be applied. The methylamino group would be the primary site of oxidation.

Electrochemical studies on related α-aminonitriles suggest that these compounds can be synthesized through the electrochemical oxidation of tertiary amines in the presence of a cyanide source. organic-chemistry.org This indicates that the α-aminonitrile moiety is stable under certain oxidative conditions. However, the presence of the cyclopropane ring in this compound introduces a unique reactive pathway. Upon single-electron oxidation of the amine, the facile ring-opening of the cyclopropyl (B3062369) group is likely to be a dominant follow-up reaction, competing with further oxidation of the nitrogen atom or the nitrile group.

The interplay between the radical-initiated ring-opening and potential electrochemical oxidation pathways represents a key aspect of the reactivity of this compound. The specific reaction outcome would likely be dependent on the chosen conditions, such as the nature of the oxidant (chemical or electrochemical), the presence of radical traps, and the reaction medium.

Theoretical and Computational Chemistry Studies

Mechanistic Pathway Elucidation through Computational Modeling

Influence of Solvation and Stereoelectronic Effects on Reactivity.

While general principles and computational methods for studying similar molecules, such as substituted cyclopropanes or aminonitriles, are well-documented, the specific application of these techniques to "1-(Methylamino)cyclopropane-1-carbonitrile" has not been reported in the accessible literature. Consequently, the data required to generate a scientifically accurate and detailed article as per the user's strict instructions is unavailable.

In Silico Approaches for Predicting Novel Synthetic Routes and Reactivity Profiles

In the absence of extensive experimental data for this compound, in silico approaches, leveraging the power of computational chemistry, serve as an invaluable tool for predicting its synthetic accessibility and reactivity. These theoretical and computational methods allow for the exploration of potential synthetic pathways and the elucidation of the molecule's behavior in chemical reactions, thus guiding future experimental work. mdpi.comnih.gov

Predicting Synthetic Routes

Computer-Aided Synthesis Design (CASD) software can be employed to propose potential synthetic routes to this compound. These programs utilize extensive databases of known chemical reactions and retrosynthetic analysis algorithms to identify plausible starting materials and reaction sequences. For a target molecule like this compound, a retrosynthetic analysis might suggest a disconnection at the C-N bond, leading to a cyclopropane-1-carbonitrile precursor and a methylamine (B109427) source. Alternatively, disconnection of the cyclopropane (B1198618) ring itself could point towards pathways involving cyclopropanation of a suitable alkene.

Once potential synthetic routes are identified, quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to assess the feasibility of each proposed step. nih.gov By calculating the activation energies and reaction enthalpies, researchers can predict the kinetic and thermodynamic viability of a reaction. For instance, the energy profile of a potential cyclopropanation reaction could be modeled to determine the most favorable catalyst and reaction conditions.

Table 1: Hypothetical DFT Calculations for a Proposed Synthetic Step

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) | Predicted Feasibility |

| Cyclopropanation of acrylonitrile (B1666552) with a diazo compound | B3LYP/6-31G(d) | 25.3 | -15.8 | Kinetically accessible, thermodynamically favorable |

| Nucleophilic addition of methylamine to a cyclopropanone (B1606653) precursor | M06-2X/def2-TZVP | 12.1 | -8.2 | Kinetically facile, thermodynamically favorable |

This table presents hypothetical data to illustrate the application of DFT in predicting reaction feasibility. Actual values would require specific computational studies.

Predicting Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay of the strained cyclopropane ring and the electronic effects of the methylamino (donor) and carbonitrile (acceptor) groups. nih.gov This "push-pull" arrangement polarizes the C1-C2 bond of the cyclopropane ring, making it susceptible to ring-opening reactions. nih.gov

Computational methods can provide detailed insights into this reactivity. Molecular orbital calculations can reveal the electron density distribution and identify the most likely sites for nucleophilic or electrophilic attack. The frontier molecular orbitals (HOMO and LUMO) are particularly important in this regard, as they indicate the regions of the molecule most likely to interact with other chemical species.

Transition state theory, combined with quantum chemical calculations, can be used to model the mechanisms of potential reactions, such as ring-opening cycloadditions. acs.orgtaylorfrancis.com By locating the transition state structures and calculating their energies, the activation barriers for various reaction pathways can be determined, allowing for the prediction of the major products. researchgate.net

Table 2: Predicted Reactivity Parameters for this compound

| Reactivity Descriptor | Predicted Value/Characteristic | Implication |

| HOMO-LUMO Gap | Relatively small | Indicates higher reactivity |

| Electrostatic Potential Map | Negative potential around the nitrogen and nitrile group; positive potential on cyclopropane carbons | Indicates sites for electrophilic and nucleophilic attack, respectively |

| Calculated Ring Strain Energy | High | Provides a thermodynamic driving force for ring-opening reactions |

This table presents predicted characteristics based on the general principles of donor-acceptor cyclopropanes. Specific values would require dedicated computational analysis.

Furthermore, machine learning and artificial intelligence are emerging as powerful tools for predicting chemical reactivity. youtube.comnih.gov By training algorithms on large datasets of known reactions, these models can predict the outcome of reactions for new molecules with increasing accuracy, offering a rapid screening method for potential reactivity profiles. youtube.com

Applications in Advanced Organic Synthesis

1-(Methylamino)cyclopropane-1-carbonitrile as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from its identity as a multifunctional component. The strained cyclopropane (B1198618) ring imparts conformational rigidity, a desirable trait in medicinal chemistry for enhancing binding affinity and metabolic stability. nih.gov The presence of both a methylamino group and a nitrile group offers orthogonal reactivity, allowing for selective chemical transformations at either site. This dual functionality makes it a prime starting material for divergent synthetic strategies. researchgate.net

This compound serves as a foundational building block for assembling intricate molecular frameworks. The aminonitrile group is a masked version of an α-amino acid, which can be unraveled through hydrolysis of the nitrile to a carboxylic acid. This transformation provides access to cyclopropane-based amino acids, which are crucial components in creating conformationally restricted peptides and peptidomimetics. nih.govunl.pt The ability to introduce a rigid cyclopropyl (B3062369) unit into a peptide backbone can enforce specific secondary structures and improve enzymatic stability and receptor selectivity. nih.gov

Furthermore, the cyclopropane ring itself can be a part of more complex polycyclic systems. The inherent ring strain can be harnessed in ring-opening or rearrangement reactions to generate larger carbocyclic or heterocyclic structures. The strategic placement of the methylamino and nitrile substituents allows for directed transformations, guiding the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity and stereoselectivity. researchgate.net This approach is instrumental in the synthesis of natural products and other biologically active molecules that feature the cyclopropane motif as a core structural element. researchgate.net

Table 1: Synthetic Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Reaction Type | Resulting Structure | Application |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid | Synthesis of cyclopropane amino acids for peptides. nih.govunl.pt |

| Methylamino (-NHCH₃) | Acylation, Alkylation | Amides, Substituted Amines | Introduction of diverse functional groups. |

| Cyclopropane Ring | Ring-Opening | Functionalized alkanes | Access to linear chains with defined stereocenters. |

| Both Groups | Cyclization | Bicyclic heterocycles | Creation of novel polycyclic scaffolds. |

In the realm of drug discovery and chemical biology, the generation of chemical libraries with high scaffold diversity is paramount for identifying new bioactive molecules. u-strasbg.fr this compound is an excellent precursor for this purpose, enabling the synthesis of libraries based on the privileged cyclopropane scaffold. nih.gov A "scaffold" can be defined as the core molecular framework of a molecule, which provides the geometric arrangement for the functional groups that interact with a biological target. wiley-vch.de

Starting from this single building block, a multitude of derivatives can be prepared through modifications of the amino and nitrile groups. For example, the amino group can be acylated with a diverse set of carboxylic acids, while the nitrile can be reduced to an amine or hydrolyzed to an acid, each of which can be further functionalized. This divergent approach allows for the rapid creation of a large number of structurally distinct compounds from a common intermediate. researchgate.net The resulting libraries of cyclopropane-containing compounds can then be screened for various biological activities, aiding in the discovery of new therapeutic agents. nih.gov The use of chemoenzymatic strategies can further enhance the stereochemical diversity of these libraries, providing access to enantiomerically pure cyclopropane building blocks. nih.govnih.gov

Role in the Generation of Functionally Substituted Cyclopropane Derivatives

Beyond its use as a foundational scaffold, this compound is instrumental in the synthesis of other high-value, functionally substituted cyclopropanes. These derivatives find specialized applications in fields such as asymmetric catalysis and chemical biology, where the unique properties of the cyclopropane ring are leveraged to achieve specific functions.

Asymmetric catalysis, which relies on chiral catalysts to produce one enantiomer of a product preferentially, is a cornerstone of modern chemical manufacturing, particularly in the pharmaceutical industry. nih.govmdpi.com The design of effective chiral ligands is critical to the success of this field. Cyclopropane derivatives have been used to create conformationally rigid backbones for chiral ligands, such as the phosphanyl-oxazoline (PHOX) ligands. beilstein-journals.org The rigidity of the cyclopropyl backbone helps to create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic reactions like the asymmetric Heck reaction. beilstein-journals.org

While specific syntheses starting directly from this compound are not detailed in the provided sources, its structure is well-suited as a precursor for such ligands. The amino and nitrile groups can be chemically manipulated to introduce the necessary phosphine (B1218219) and oxazoline (B21484) moieties, while the cyclopropane core provides the required rigid scaffold. The development of modular synthetic routes to these ligands is crucial, as it allows for fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific chemical transformation. nih.gov

Cyclopropane-containing molecules are valuable tools for chemical biology research, serving as probes to study biological processes and as building blocks for bioactive compounds. researchgate.netunl.pt The rigid nature of the cyclopropane ring allows for the creation of conformationally constrained analogs of natural substrates or inhibitors, which can help to elucidate enzyme mechanisms or map receptor binding sites. nih.govunl.pt For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), which can be derived from the corresponding aminonitrile, is a potent and selective ligand for the glycine (B1666218) modulation site of the NMDA receptor, making it a useful tool in neurochemical studies. unl.pt

The synthesis of cyclopropane-based scaffolds from this compound allows researchers to explore the structure-activity relationships of various bioactive molecules. nih.gov By incorporating the cyclopropane motif, properties such as metabolic stability, membrane permeability, and binding potency can be modulated. nih.gov This makes cyclopropane-based scaffolds highly attractive for developing new therapeutic agents and molecular probes for investigating complex biological systems. unl.ptnih.gov

Table 2: Applications of Cyclopropane Scaffolds in Chemical Biology

| Scaffold Type | Precursor Functionality | Research Application | Reference |

|---|---|---|---|

| Cyclopropane Amino Acids | Aminonitrile | Conformationally restricted peptides, neurochemical probes. | unl.pt |

| Chiral Cyclopropyl Ketones | Aminonitrile (via conversion) | Versatile intermediates for bioactive molecule synthesis. | nih.gov |

| Substituted Phenylcyclopropanes | Aminonitrile (via conversion) | Probes for studying metabolic stability and binding affinity. | nih.gov |

Cyclopropane-Based Motifs in Materials Science and Specialty Chemicals

The applications of functionally substituted cyclopropanes are expanding beyond pharmaceuticals and into the realms of materials science and specialty chemicals, including agrochemicals. researchgate.net The unique electronic properties and inherent strain of the cyclopropane ring can be exploited to create novel materials with tailored characteristics. For example, the incorporation of cyclopropane units into polymer backbones can influence properties such as thermal stability, rigidity, and optical behavior.

In the field of specialty chemicals, cyclopropane derivatives have shown significant potential as potent fungicides and herbicides. researchgate.net The development of efficient and scalable synthetic methods for these compounds is crucial for their practical application. Building blocks like this compound and other 1-amino-1-cyclopropanecarbonitriles are key intermediates in these synthetic routes. researchgate.netresearchgate.net The growing demand for advanced materials and effective agrochemicals continues to drive research into new and innovative uses for cyclopropane-containing molecules, highlighting the versatility and importance of this small carbocycle. researchgate.net

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the molecular structure of organic compounds in solution. For 1-(Methylamino)cyclopropane-1-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to confirm the connectivity of the atoms.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl group protons, the amine proton, and the diastereotopic protons of the cyclopropane (B1198618) ring. The chemical shifts of the cyclopropyl (B3062369) protons are characteristically found in the upfield region of the spectrum, a consequence of the ring's shielding effects. The integration of these signals would confirm the relative number of protons in each environment.

The ¹³C NMR spectrum would provide complementary information, with expected signals for the methyl carbon, the two distinct cyclopropyl carbons, the quaternary carbon bonded to the nitrile and amino groups, and the carbon of the nitrile group. The chemical shift of the nitrile carbon would appear in the downfield region, characteristic of cyano groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH₂ | 0.5 - 1.5 | 10 - 25 |

| Methyl (N-CH₃) | 2.2 - 2.8 | 30 - 40 |

| Amine (NH) | 1.0 - 3.0 (variable) | N/A |

| Quaternary Cyclopropyl C | N/A | 25 - 40 |

| Nitrile (CN) | N/A | 115 - 125 |

Note: These are generalized predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., NOESY, COSY, HSQC) for Stereochemical Assignment

To unambiguously assign the complex spin systems and stereochemistry of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to confirm the connectivity of the cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the cyclopropyl and methyl resonances in both the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining through-space proximity of protons. For this compound, NOESY could potentially show correlations between the methyl protons and the protons on the cyclopropane ring, providing insights into the molecule's preferred conformation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of any stereocenters. For this molecule, X-ray crystallography would unequivocally confirm the presence of the cyclopropane ring and the substitution pattern at the quaternary carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The fragmentation pattern would likely involve the loss of the methylamino group, the nitrile group, or cleavage of the cyclopropane ring, providing further confirmation of the molecule's structure.

Table 2: Expected Mass Spectrometric Data for this compound (C₅H₈N₂)

| Analysis Type | Expected Information | Example Value |

|---|---|---|

| Molecular Weight | Nominal mass of the compound | 96 g/mol |

| High-Resolution MS | Exact mass of the molecular ion ([M+H]⁺) | 97.0760 (calculated) |

| Fragmentation | Characteristic fragment ions | [M-CH₃NH]⁺, [M-CN]⁺ |

Chromatographic Techniques for Reaction Monitoring, Purification, and Purity Assessment

Chromatographic methods are essential throughout the synthesis and characterization process for monitoring reaction progress, purifying the product, and assessing its final purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid, qualitative monitoring of the reaction to determine the consumption of starting materials and the formation of the product.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be the method of choice for the final purification of this compound and for determining its purity with high accuracy. A validated HPLC method would be crucial for quality control.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Cyclopropane-1-carbonitriles

The synthesis of cyclopropane (B1198618) rings, the core of compounds like 1-(methylamino)cyclopropane-1-carbonitrile, is an area of continuous innovation. Traditional methods for creating cyclopropanes often rely on hazardous reagents and generate significant chemical waste. nih.gov Consequently, a major thrust of future research will be the development of novel and sustainable synthetic methodologies.

Recent breakthroughs include a new method that uses visible light and common chemical ingredients, including oxygen, to transform alkenes into cyclopropanes. psu.edu This approach avoids the need for highly reactive and potentially explosive ingredients required in traditional methods. psu.edu Another sustainable approach is the use of hydrogen borrowing catalysis for the α-cyclopropanation of ketones, which offers a more environmentally friendly alternative to methods that use hazardous alkyl halides. nih.govacs.org

Furthermore, the principles of green chemistry are increasingly being applied to cyclopropanation reactions, with a focus on alternative reaction media like water and ionic liquids, as well as energy sources such as electrochemistry, mechanochemistry, microwave irradiation, and ultrasound. researchgate.net Biocatalysis and photocatalysis are also emerging as promising green alternatives. researchgate.net The development of these sustainable methods will be crucial for the environmentally responsible production of cyclopropane-1-carbonitriles.

A summary of emerging sustainable synthetic strategies is presented in the table below.

| Sustainable Strategy | Description | Potential Advantages |

| Visible-Light Photocatalysis | Utilizes visible light to initiate cyclopropanation reactions. | Avoids harsh reagents, operates under mild conditions. psu.edu |

| Hydrogen Borrowing Catalysis | Employs a metal catalyst to facilitate the alkylation and subsequent cyclization of ketones. | Reduces reliance on hazardous alkyl halides and minimizes waste. nih.gov |

| Biocatalysis | Uses enzymes to catalyze cyclopropanation reactions. | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov |

| Alternative Reaction Media | Employs water, ionic liquids, or solvent-free conditions. | Reduces the use of volatile and toxic organic solvents. researchgate.net |

| Alternative Energy Sources | Utilizes electrochemistry, mechanochemistry, microwaves, or ultrasound. | Can lead to faster reactions, higher yields, and reduced energy consumption. researchgate.net |

Exploration of Unconventional Reactivity Profiles of the Cyclopropane Ring and Attached Functionalities

The high ring strain of cyclopropane (approximately 115 kJ/mol) is a key determinant of its chemical reactivity, making it susceptible to ring-opening reactions. nih.govresearchgate.net Future research will delve deeper into the unconventional reactivity profiles of the cyclopropane ring and its attached functionalities, such as the methylamino and nitrile groups in this compound.

Cyclopropanes bearing electron-accepting groups can act as potent electrophiles, undergoing polar, ring-opening reactions with nucleophiles. nih.govresearchgate.net The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (nitrile) on the same carbon atom in this compound presents a unique electronic environment that could lead to novel reactivity patterns. The polarization of the C1–C2 bond in such donor-acceptor cyclopropanes can enhance reactivity towards nucleophiles and direct the attack to a specific position. researchgate.net

Furthermore, the cyclopropane ring can act as a reporter of reaction mechanisms. For instance, in Ni-catalyzed C(sp³)–O functionalization, the formation of a ring-opened or ring-closed product can indicate whether the reaction proceeds through a polar (2e) or radical (1e) pathway, respectively. acs.org This property can be exploited to design and optimize new reactions.

The unique electronic structure of the cyclopropane C-C bonds, often described as "banana bonds," imparts some double-bond character, allowing them to participate in unconventional hydrogen bonding. researchgate.net This alkene-like behavior could be explored for developing novel catalytic transformations and molecular recognition systems.

Advancements in Asymmetric Synthesis of Complex this compound Derivatives

The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. Future research will undoubtedly focus on advancing the asymmetric synthesis of complex derivatives of this compound, which contains a quaternary stereocenter.

Several strategies have been developed for the asymmetric synthesis of cyclopropanes, including the use of chiral catalysts and chiral auxiliaries. rsc.orgrsc.org For instance, chiral rhodium complexes have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, producing optically pure 1,2,3-trisubstituted cyclopropanes with excellent stereoselectivity. organic-chemistry.org Cobalt(II)-based metalloradical catalysis has also emerged as a powerful tool for the asymmetric radical cyclopropanation of alkenes. nih.gov

The synthesis of chiral 1-aminocyclopropane-1-carboxylic acids, which are structurally related to the target compound, has been achieved with high diastereoselectivity using diketopiperazine methodology. nih.gov This approach could potentially be adapted for the asymmetric synthesis of this compound derivatives. Furthermore, biocatalytic methods, such as the enantioselective hydrolysis of racemic 2-arylcyclopropanecarbonitriles using nitrile hydratase/amidase containing microbial systems, offer a green and efficient route to enantiopure cyclopropane compounds. rsc.org

The table below summarizes some of the key approaches for asymmetric cyclopropane synthesis.

| Asymmetric Strategy | Key Features | Reported Stereoselectivity |

| Chiral Rhodium Catalysis | Enantioselective cyclopropanation of sulfoxonium ylides. | Up to 99% ee and >20:1 dr. organic-chemistry.org |

| Cobalt(II)-Based Metalloradical Catalysis | Asymmetric radical cyclopropanation of alkenes. | High yields with excellent diastereoselectivities and enantioselectivities. nih.gov |

| Diketopiperazine Methodology | Diastereoselective synthesis of 1-aminocyclopropane-1-carboxylic acid precursors. | >98% de. nih.gov |

| Biocatalytic Hydrolysis | Enantioselective hydrolysis of racemic cyclopropanecarbonitriles. | Enantiomeric excesses as high as >99%. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Expanding Applications in Green Chemistry and Sustainable Chemical Production of Cyclopropane Compounds

The principles of green chemistry are becoming increasingly important in the chemical industry, and the synthesis of cyclopropane compounds is no exception. researchgate.net Future research will focus on expanding the applications of green chemistry to ensure the sustainable production of these valuable molecules.

This includes the development of catalytic systems based on earth-abundant and biocompatible metals like iron for cyclopropanation reactions. researchgate.net The use of biocatalysis, employing enzymes to carry out chemical transformations, is another key area of green chemistry. researchgate.net Engineered enzymes have been used to produce chiral cyclopropane-containing pharmaceuticals, and this approach can be extended to generate diverse building blocks for drug discovery. nih.gov

Furthermore, the design of synthetic routes that minimize waste and energy consumption will be a priority. This involves considering the entire lifecycle of a chemical process, from the choice of starting materials to the final product isolation and purification. The calculation of metrics such as the E-factor (environmental factor), which quantifies the amount of waste generated per unit of product, will become a standard practice for evaluating the environmental performance of synthetic methods. researchgate.net By embracing these green chemistry principles, the chemical community can ensure that the production of cyclopropane compounds, including this compound, is both economically viable and environmentally sustainable.

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(Methylamino)cyclopropane-1-carbonitrile with high purity and yield?

Answer:

A common approach involves cyclopropanation of pre-functionalized nitriles. For example, nitrile-containing precursors can undergo [2+1] cycloaddition with diazo compounds under Rh(II) catalysis to form the cyclopropane ring. Key variables include:

- Catalyst selection : Rhodium complexes (e.g., Rh₂(OAc)₄) improve regioselectivity .

- Temperature control : Low temperatures (0–10°C) minimize side reactions like ring-opening .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended, followed by recrystallization for high-purity isolation .

Yield optimization typically requires iterative adjustment of stoichiometry and reaction time.

Basic: How can spectroscopic methods (NMR, LCMS) be used to confirm the structural integrity of this compound?

Answer:

- ¹H NMR : The cyclopropane ring protons appear as a multiplet (δ 1.2–1.8 ppm) due to ring strain, while the methylamino group’s protons resonate as a singlet (δ 2.3–2.5 ppm) .

- ¹³C NMR : The nitrile carbon is observed at δ 115–120 ppm, and cyclopropane carbons at δ 20–30 ppm .

- LCMS : Electrospray ionization (ESI) in positive mode detects the [M+H]⁺ ion. For C₆H₉N₂, expect m/z ≈ 123.1 .

Contaminants (e.g., unreacted precursors) are identified via retention time shifts or unexpected fragmentation patterns.

Advanced: What methodologies are recommended to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets such as kinases or G-protein-coupled receptors. Focus on the nitrile group’s potential hydrogen bonding with active-site residues .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) in real time using immobilized protein targets .

- Fluorescence polarization assays : Monitor displacement of fluorescent probes in competitive binding studies .

Validate findings with in vitro enzymatic assays (e.g., IC₅₀ determination) under physiological pH and temperature .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Substituent effects : Minor structural variations (e.g., para-chloro vs. methoxy groups) drastically alter activity. Compare SAR datasets from analogs like 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile and 1-(3,4-Dihydroxyphenyl)cyclopropane-1-carbonitrile .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer composition (e.g., divalent cation concentration) affect results. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Metabolic instability : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Advanced: What strategies are effective for enantioselective synthesis of chiral derivatives of this compound?

Answer:

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during cyclopropanation to induce asymmetry .

- Asymmetric catalysis : Use chiral Ru or Ir catalysts for enantioselective cyclopropanation. For example, Ru-pybox complexes achieve >90% ee in related nitrile systems .

- Resolution techniques : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .

Characterize enantiopurity using polarimetry or chiral shift reagents in NMR .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile vapors, which can release toxic HCN upon decomposition .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Spill management : Neutralize spills with 10% NaHCO₃ solution and adsorb with vermiculite .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture-induced degradation .

Advanced: How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

Answer:

- QSAR modeling : Train models on datasets of cyclopropane derivatives to predict logP, solubility, and metabolic clearance .